molecular formula C10H12INO B1465213 4-(3-Iodophenyl)morpholine CAS No. 291533-82-9

4-(3-Iodophenyl)morpholine

Cat. No.: B1465213
CAS No.: 291533-82-9
M. Wt: 289.11 g/mol
InChI Key: ZACIRAVARVYABO-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)morpholine is an organic compound with the molecular formula C10H12INO. It is a morpholine derivative where the morpholine ring is substituted with a 3-iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenyl)morpholine typically involves the reaction of morpholine with 3-iodoaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Iodophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(3-Iodophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)morpholine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation under the influence of catalysts and reagents. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • 4-(4-Iodophenyl)morpholine
  • 4-(2-Iodophenyl)morpholine
  • 4-(3-Bromophenyl)morpholine

Comparison: 4-(3-Iodophenyl)morpholine is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. Compared to its bromine analog, the iodine derivative may exhibit different reactivity due to the larger atomic size and different electronic properties of iodine .

Properties

IUPAC Name

4-(3-iodophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIRAVARVYABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291533-82-9
Record name 4-(3-iodophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,3-diiodobenzene (5.05 g, 15.3 mmol) in isopropanol (16 mL) under nitrogen was added morpholine (1.33 g, 1.33 mL, 15.3 mmol), potassium phosphate (6.50 g, 30.6 mmol), ethylene glycol (1.90 g, 1.70 mL, 30.6 mmol) and copper (I) iodide (146 mg, 0.765 mmol). The mixture was heated at 80° C. for 15 h, and then cooled to room temperature. The solids were removed by filtration and the solution was concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (5 to 25% EtOAc) to give 4-(3-iodo-phenyl)-morpholine (1.81 g, 41%) as a colorless oil. MS (ES+): m/z=290.0; 1H NMR (CDCl3, 500 MHz): δ 3.15 (t, 4H), 3.85 (t, 4H), 6.87 (dd, 1H), 6.96-7.00 (m, 1H), 7.20 (d, 1H), 7.22-7.25 (m, 1H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
146 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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